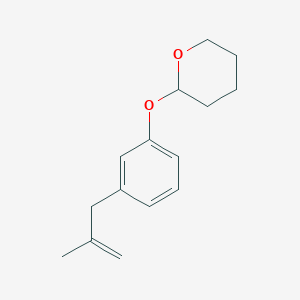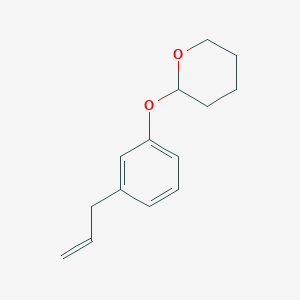![molecular formula C16H12Cl2N2O2 B6335651 Benzyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate CAS No. 1352999-91-7](/img/structure/B6335651.png)
Benzyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate is a chemical compound with the molecular formula C16H12Cl2N2O2 and a molecular weight of 335.18 g/mol . This compound is primarily used in research and development settings and is not intended for human or veterinary use . It is characterized by its unique structure, which includes a benzyl group, a cyano group, and a dichlorophenyl group.
Vorbereitungsmethoden
The synthesis of Benzyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate typically involves the reaction of benzyl chloroformate with N-(3,4-dichlorophenyl)glycinonitrile under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Benzyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or dichlorophenyl groups, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Benzyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Benzyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors . The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules . This interaction can modulate the activity of the target molecule, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Benzyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate can be compared with other carbamate compounds, such as:
Methyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate: Similar structure but with a methyl group instead of a benzyl group.
Ethyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate: Similar structure but with an ethyl group instead of a benzyl group.
Phenyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate: Similar structure but with a phenyl group instead of a benzyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
benzyl N-[cyano-(3,4-dichlorophenyl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O2/c17-13-7-6-12(8-14(13)18)15(9-19)20-16(21)22-10-11-4-2-1-3-5-11/h1-8,15H,10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZBXVFCIKHDQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(C#N)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzyl N-[1-(aminomethyl)cycloheptyl]carbamate](/img/structure/B6335608.png)
![Benzyl N-[2-amino-1-(naphthalen-2-yl)ethyl]carbamate](/img/structure/B6335614.png)

![Benzyl N-[(1-aminocyclopentyl)methyl]carbamate](/img/structure/B6335621.png)
![Benzyl N-[(1-aminocyclohexyl)methyl]carbamate](/img/structure/B6335626.png)
![Benzyl N-[(1-aminocycloheptyl)methyl]carbamate](/img/structure/B6335631.png)
![Benzyl N-[cyano(naphthalen-2-yl)methyl]carbamate](/img/structure/B6335633.png)




